4-Methyl-5-(prop-2-yn-1-yl)cyclopent-4-ene-1,3-dione
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Overview
Description
4-Methyl-5-(prop-2-yn-1-yl)cyclopent-4-ene-1,3-dione is an organic compound characterized by a cyclopentene ring substituted with a methyl group, a propynyl group, and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(prop-2-yn-1-yl)cyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methyl-2-(prop-1-yn-1-yl)cyclopent-2-en-1-one with suitable reagents to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(prop-2-yn-1-yl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methyl-5-(prop-2-yn-1-yl)cyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(prop-2-yn-1-yl)cyclopent-4-ene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methyl-2-(prop-1-yn-1-yl)cyclopent-2-en-1-one: Shares a similar cyclopentene structure with hydroxyl and propynyl groups.
Chloroprallethrin: Contains a cyclopentene ring with similar substituents and is used as an insecticide.
Properties
IUPAC Name |
4-methyl-5-prop-2-ynylcyclopent-4-ene-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFUTWRJHJDJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1=O)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90757056 |
Source
|
Record name | 4-Methyl-5-(prop-2-yn-1-yl)cyclopent-4-ene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90757056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91208-30-9 |
Source
|
Record name | 4-Methyl-5-(prop-2-yn-1-yl)cyclopent-4-ene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90757056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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